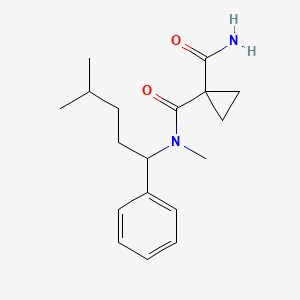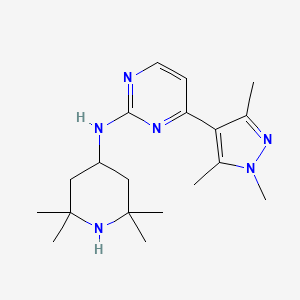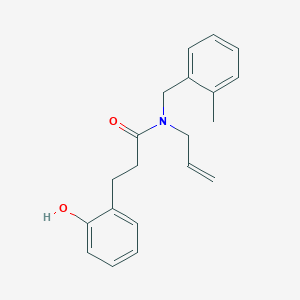![molecular formula C16H23N3O2 B5906821 2-(2-ethoxyphenoxy)-N-methyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]ethanamine](/img/structure/B5906821.png)
2-(2-ethoxyphenoxy)-N-methyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]ethanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-ethoxyphenoxy)-N-methyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]ethanamine, also known as EMD-386088, is a selective dopamine D1 receptor agonist. It has been extensively studied for its potential use in the treatment of various neurological disorders, including Parkinson's disease and schizophrenia.
作用机制
2-(2-ethoxyphenoxy)-N-methyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]ethanamine is a selective dopamine D1 receptor agonist. It binds to and activates dopamine D1 receptors, which are primarily located in the striatum and prefrontal cortex. Activation of dopamine D1 receptors leads to an increase in cyclic adenosine monophosphate (cAMP) levels, which in turn activates various intracellular signaling pathways. These signaling pathways are involved in the regulation of motor function, cognition, and emotion.
Biochemical and Physiological Effects:
2-(2-ethoxyphenoxy)-N-methyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]ethanamine has been shown to have various biochemical and physiological effects. In animal models, it has been shown to increase dopamine release in the striatum and prefrontal cortex, which is thought to underlie its therapeutic effects in Parkinson's disease and schizophrenia. It has also been shown to increase cAMP levels and activate various intracellular signaling pathways, which are involved in the regulation of motor function, cognition, and emotion.
实验室实验的优点和局限性
2-(2-ethoxyphenoxy)-N-methyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]ethanamine has several advantages for lab experiments. It is a selective dopamine D1 receptor agonist, which allows for the study of the specific role of dopamine D1 receptors in various neurological disorders. It has also been extensively studied in animal models, which provides a wealth of preclinical data. However, there are also limitations to the use of 2-(2-ethoxyphenoxy)-N-methyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]ethanamine in lab experiments. It has a relatively short half-life, which may limit its efficacy in long-term studies. It is also a complex molecule, which may make synthesis and purification difficult.
未来方向
There are several future directions for the study of 2-(2-ethoxyphenoxy)-N-methyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]ethanamine. One area of research is the evaluation of its safety and efficacy in humans. Clinical trials are currently underway to evaluate its potential use in the treatment of Parkinson's disease and schizophrenia. Another area of research is the exploration of its potential use in other neurological disorders, such as Huntington's disease and attention deficit hyperactivity disorder. Additionally, further studies are needed to elucidate the specific intracellular signaling pathways involved in its therapeutic effects.
合成方法
The synthesis of 2-(2-ethoxyphenoxy)-N-methyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]ethanamine involves several steps, including the reaction of 2-(2-ethoxyphenoxy)ethylamine with formaldehyde to form 2-(2-ethoxyphenoxy)acetaldehyde, followed by the reaction with N-methyl-1-methylimidazole-2-carbaldehyde to form the final product. The purity and yield of 2-(2-ethoxyphenoxy)-N-methyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]ethanamine can be improved through various purification methods, such as column chromatography and recrystallization.
科学研究应用
2-(2-ethoxyphenoxy)-N-methyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]ethanamine has been extensively studied for its potential use in the treatment of various neurological disorders, including Parkinson's disease and schizophrenia. In preclinical studies, 2-(2-ethoxyphenoxy)-N-methyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]ethanamine has been shown to improve motor function and reduce the symptoms of Parkinson's disease in animal models. It has also been shown to have antipsychotic effects in animal models of schizophrenia. Clinical trials are currently underway to evaluate the safety and efficacy of 2-(2-ethoxyphenoxy)-N-methyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]ethanamine in humans.
属性
IUPAC Name |
2-(2-ethoxyphenoxy)-N-methyl-N-[(1-methylimidazol-2-yl)methyl]ethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O2/c1-4-20-14-7-5-6-8-15(14)21-12-11-18(2)13-16-17-9-10-19(16)3/h5-10H,4,11-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHMIQBQHSKEHLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1OCCN(C)CC2=NC=CN2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl]-2-(pyrrolidin-1-ylsulfonyl)ethanamine](/img/structure/B5906741.png)
![2-[(2-chlorobenzyl)thio]-N-(2-morpholinylmethyl)acetamide hydrochloride](/img/structure/B5906754.png)

![2-(3-acetyl-1H-indol-1-yl)-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]butanamide](/img/structure/B5906769.png)
amino]methyl}-3-methoxyphenol](/img/structure/B5906785.png)
![2-[2-methyl-3-({[1-(4-methylpyridin-2-yl)propyl]amino}methyl)-1H-indol-1-yl]acetamide](/img/structure/B5906792.png)

![N-cyclopentyl-4-[4-(ethylsulfonyl)piperazin-1-yl]-4-oxobutanamide](/img/structure/B5906804.png)
![5-acetyl-N-ethyl-N-[(5-propyl-1,2,4-oxadiazol-3-yl)methyl]thiophene-2-carboxamide](/img/structure/B5906807.png)
![(1,1-dimethyl-2-morpholin-4-ylethyl){[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}amine](/img/structure/B5906810.png)
![N-{[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}-N-[4-(pyrimidin-2-yloxy)benzyl]ethanamine](/img/structure/B5906814.png)
![N-[(3,5-dichloropyridin-4-yl)methyl]-3-(1H-imidazol-1-yl)-N-(pyridin-3-ylmethyl)propan-1-amine](/img/structure/B5906822.png)

